molecular formula C11H22N2O2 B6214923 tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate CAS No. 2731011-00-8

tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate

Cat. No. B6214923
CAS RN: 2731011-00-8
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate (TADC) is an organic compound that is widely used in scientific research. TADC is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of various compounds, including pharmaceuticals and organic materials. It has also been used in the development of new drugs and the study of biochemical and physiological processes.

Mechanism of Action

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is an organic compound that acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. This mechanism of action has been used in the development of drugs that target specific enzymes.
Biochemical and Physiological Effects
tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to the inhibition of metabolic pathways. It has also been shown to affect the expression of genes, which can lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate in lab experiments. It can be difficult to control the concentration of tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate in a reaction, as it is a volatile compound. It can also be toxic at high concentrations.

Future Directions

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate has a wide range of potential applications in scientific research. It can be used in the development of new drugs, the study of biochemical and physiological processes, and the synthesis of organic materials. In addition, it can be used in the study of enzyme inhibitors and the development of new enzyme inhibitors. Furthermore, tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate can be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate can be used to study the effects of different types of drugs on biochemical and physiological processes.

Synthesis Methods

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate can be synthesized through a variety of methods, including the Fischer indole synthesis and the Grignard reaction. The Fischer indole synthesis involves the reaction of an aryl halide with an amine, followed by the addition of an acid. The Grignard reaction involves the reaction of an alkyl halide with a metal halide, followed by the addition of an amine. Both methods are efficient and yield high yields of tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-2,2-dimethylazetidine-1-carboxylate with ammonia.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-2,2-dimethylazetidine-1-carboxylate", "ammonia" ], "Reaction": [ "Add ammonia to a solution of tert-butyl 3-(chloromethyl)-2,2-dimethylazetidine-1-carboxylate in anhydrous ether", "Stir the reaction mixture at room temperature for several hours", "Filter the precipitated product and wash with ether", "Dry the product under vacuum to obtain tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate" ] }

CAS RN

2731011-00-8

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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